5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole
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Overview
Description
5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom at the 5-position, a cyclopropyl group at the 1-position, and a nitro group at the 4-position . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with 5-chloro-4-nitro-1H-pyrazole . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The nitro group can participate in redox reactions, while the chlorine and cyclopropyl groups contribute to the compound’s binding affinity and specificity . These interactions can result in the inhibition or activation of target proteins, influencing various cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1-cyclopropyl-4-nitro-1H-pyrazole include:
5-Chloro-3-methyl-4-nitro-1H-pyrazole: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical reactivity and biological activity.
5-Chloro-1-phenyl-4-nitro-1H-pyrazole: The presence of a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-chloro-1-cyclopropyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c7-6-5(10(11)12)3-8-9(6)4-1-2-4/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWKGGSXBYDRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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